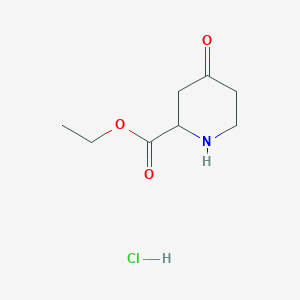

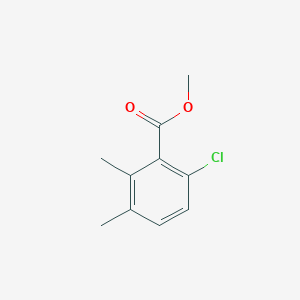

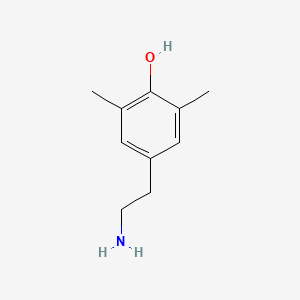

![molecular formula C23H31N3O4S2 B15329460 N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)

N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Batimastat, also known as BB-94, is a synthetic compound that belongs to the class of matrix metalloproteinase inhibitors. It was developed by British Biotech Pharmaceuticals Limited and is known for its potent inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology, due to its ability to inhibit tumor invasion and metastasis .

Méthodes De Préparation

The synthesis of batimastat involves several key steps, starting with the preparation of the core succinamide structure. The synthetic route typically includes the following steps:

Formation of the succinamide core: This involves the reaction of a suitable amine with a succinic anhydride derivative under controlled conditions.

Introduction of the isobutyl and phenyl groups: These groups are introduced through a series of substitution reactions, often involving the use of reagents such as alkyl halides and aryl halides.

Incorporation of the thienylsulfanyl group: This step involves the reaction of the intermediate compound with a thienylsulfanyl derivative.

Final modifications:

Analyse Des Réactions Chimiques

Batimastat undergoes several types of chemical reactions, including:

Oxidation: Batimastat can undergo oxidation reactions, particularly at the thienylsulfanyl group, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can also undergo reduction reactions, especially at the carbonyl groups, resulting in the formation of alcohol derivatives.

Substitution: Batimastat can participate in substitution reactions, particularly at the phenyl and isobutyl groups, leading to the formation of various substituted derivatives

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives .

Applications De Recherche Scientifique

Oncology: Batimastat has shown promise as an anti-cancer agent due to its ability to inhibit matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. .

Cardiovascular Research: Batimastat has been investigated for its potential to prevent the degradation of the extracellular matrix in cardiovascular diseases, such as atherosclerosis and myocardial infarction.

Mécanisme D'action

Batimastat exerts its effects by inhibiting matrix metalloproteinases, which are enzymes responsible for the degradation of the extracellular matrix. The compound mimics the natural substrates of these enzymes and binds to their active sites, thereby preventing the enzymes from breaking down the extracellular matrix. This inhibition of matrix metalloproteinases helps to prevent tumor invasion and metastasis, as well as other pathological processes involving excessive extracellular matrix degradation .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name |

N-hydroxy-N'-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFILPEOLDIKJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869793 |

Source

|

| Record name | N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

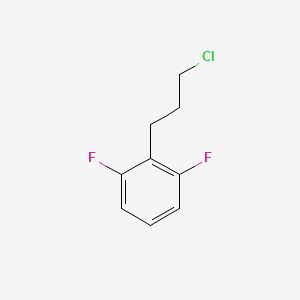

![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)

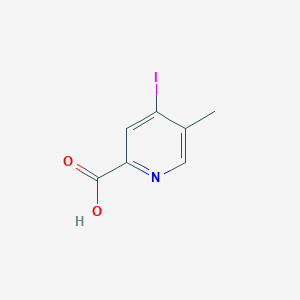

![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)

![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)

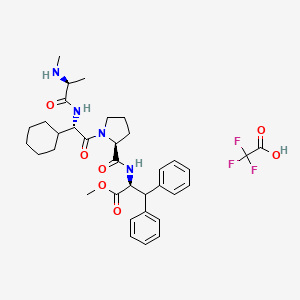

![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)